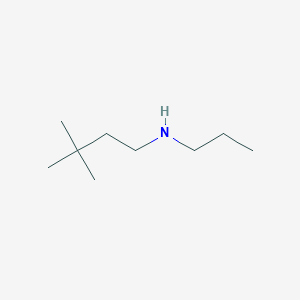
3,3-dimethyl-N-propylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-N-propylbutan-1-amine is an organic compound with the molecular formula C9H21N It is a derivative of butan-1-amine, where the amine group is substituted with a 3,3-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethylbutan-1-amine and propyl halide (e.g., propyl chloride or propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The continuous flow process involves the following steps:
Raw Materials: Continuous feeding of 3,3-dimethylbutan-1-amine and propyl halide into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize yield.
Separation and Purification: Continuous separation of the product from the reaction mixture and purification using techniques like distillation.
化学反応の分析
Types of Reactions
3,3-Dimethyl-N-propylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
科学的研究の応用
3,3-Dimethyl-N-propylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 3,3-dimethyl-N-propylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling effects.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
3,3-Dimethyl-N-propylbutan-1-amine can be compared with other similar compounds such as:
3,3-Dimethylbutan-1-amine: Lacks the propyl group, resulting in different chemical and biological properties.
N-Propylbutan-1-amine: Lacks the 3,3-dimethyl substitution, leading to variations in reactivity and applications.
3,3-Dimethyl-N-methylbutan-1-amine:
特性
分子式 |
C9H21N |
|---|---|
分子量 |
143.27 g/mol |
IUPAC名 |
3,3-dimethyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-5-7-10-8-6-9(2,3)4/h10H,5-8H2,1-4H3 |
InChIキー |
WWIQARQMNSVSAL-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


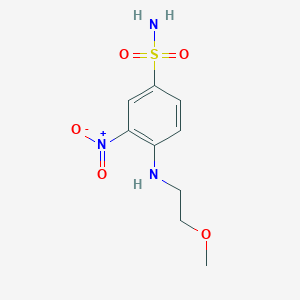

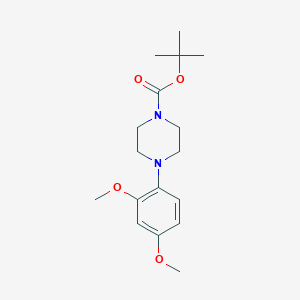

![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)


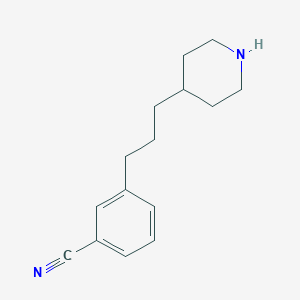
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

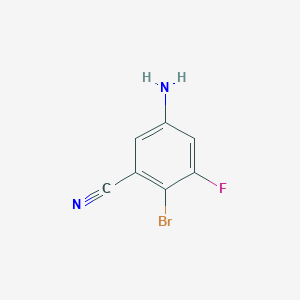
![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
